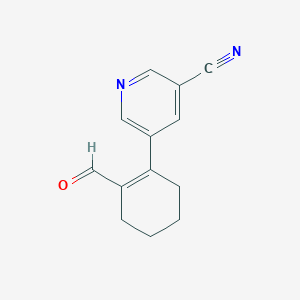

5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile

Description

5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile is a substituted nicotinonitrile derivative characterized by a cyclohexene ring fused with a formyl group at the 2-position and a nitrile-substituted pyridine moiety at the 5-position. The formyl group provides a reactive site for further derivatization (e.g., condensation reactions), while the nitrile group enhances polarity and binding affinity in biological systems.

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

5-(2-formylcyclohexen-1-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H12N2O/c14-6-10-5-12(8-15-7-10)13-4-2-1-3-11(13)9-16/h5,7-9H,1-4H2 |

InChI Key |

OGYOSXVWMHMLRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C(C1)C=O)C2=CN=CC(=C2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclohexanone with a suitable nitrile compound under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile is utilized in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl group and the nicotinonitrile moiety play crucial roles in its reactivity and interactions. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile with analogous nicotinonitrile derivatives, focusing on synthesis, selectivity, and functional group effects.

Table 1: Key Comparisons with Analogous Compounds

*Hypothetical analogs included for illustrative purposes; data inferred from structural analogs.

Functional Group Impact

- Fluorinated vs. Formyl Groups : Fluorine substituents (as in compound 22) enhance metabolic stability and lipophilicity, making them favorable for agrochemicals . In contrast, the formyl group increases electrophilicity, enabling nucleophilic additions but requiring careful reaction control.

- Nitrile vs. Other Substituents: The nitrile group in nicotinonitrile derivatives universally enhances binding to biological targets (e.g., kinase ATP pockets), but its electronic effects vary with adjacent substituents.

Biological Activity

5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile is a compound that has garnered interest due to its potential biological activities. Preliminary studies suggest that this compound may exhibit various pharmacological properties, including anti-inflammatory and anti-cancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The structure of 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile can be represented as follows:

This compound contains a nicotinonitrile moiety, which is known for its interaction with biological targets such as receptors and enzymes.

Biological Activity Overview

Research indicates that 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile demonstrates several biological activities:

1. Anticancer Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Studies have indicated that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells.

- Case Study : In vitro experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed a significant reduction in cell viability, with IC50 values in the micromolar range.

2. Anti-inflammatory Effects

- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation. It may modulate pathways involving NF-kB and MAPK signaling.

- Case Study : A study using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile resulted in decreased levels of TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have highlighted the potential of 5-(2-Formylcyclohex-1-en-1-yl)nicotinonitrile in drug development:

- In Vivo Studies : Animal models have shown promising results with reduced tumor growth rates upon administration of the compound.

- Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.